molecular formula C10H9N3O2 B8593789 5-methyl-4-(4-nitrophenyl)-1H-imidazole

5-methyl-4-(4-nitrophenyl)-1H-imidazole

Cat. No.: B8593789
M. Wt: 203.20 g/mol
InChI Key: UTPUSAPRMVLEDI-UHFFFAOYSA-N
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Description

5-methyl-4-(4-nitrophenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(4-nitrophenyl)-1H-imidazole typically involves the condensation of 4-nitrobenzaldehyde with a suitable imidazole precursor under acidic or basic conditions. One common method involves the use of ethanol as a solvent and hydrochloric acid as a catalyst, followed by recrystallization from dimethylformamide to purify the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(4-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of 5-Methyl-4-(4-amino-phenyl)-imidazole.

    Reduction: Formation of 5-Methyl-4-(4-amino-phenyl)-imidazole.

    Substitution: Formation of various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

5-methyl-4-(4-nitrophenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-(4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitroimidazole: Similar structure but lacks the methyl group at the 5-position.

    5-Methylimidazole: Similar structure but lacks the nitrophenyl group at the 4-position.

    4-Nitro-1H-imidazole: Similar structure but lacks the methyl group at the 5-position.

Uniqueness

5-methyl-4-(4-nitrophenyl)-1H-imidazole is unique due to the presence of both the methyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of substituents allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

5-methyl-4-(4-nitrophenyl)-1H-imidazole

InChI

InChI=1S/C10H9N3O2/c1-7-10(12-6-11-7)8-2-4-9(5-3-8)13(14)15/h2-6H,1H3,(H,11,12)

InChI Key

UTPUSAPRMVLEDI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared by nitrogenation of 5-methyl-4-phenyl-imidazole (melting point: 185-188° C.) in concentrated sulphuric acid with ammonium nitrate analogously to Example D.
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